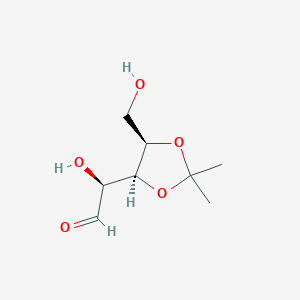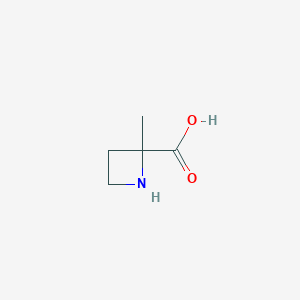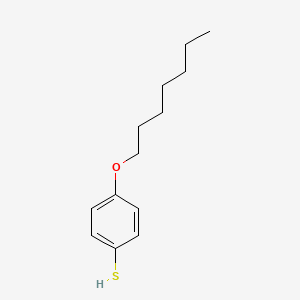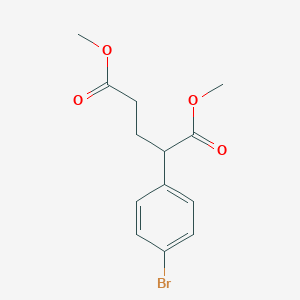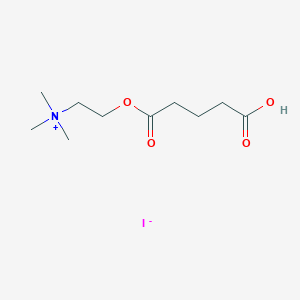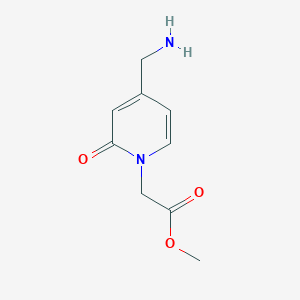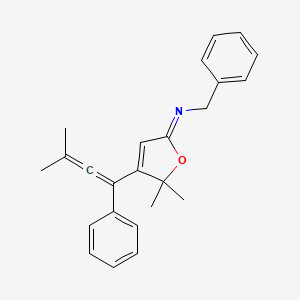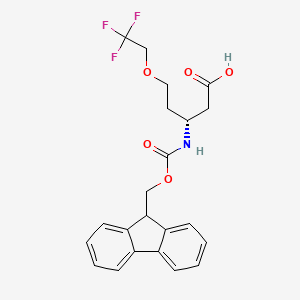
N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone is a chiral oxazolidinone derivative with the molecular formula C12H13NO3. This compound is known for its applications in asymmetric synthesis and as a chiral auxiliary in various organic reactions. Its unique structure, featuring both an oxazolidinone ring and an acetyl group, makes it a valuable tool in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone typically involves the cyclization of N-acylated amino alcohols. One common method is the reaction of N-acetyl-L-phenylalanine with ethyl chloroformate, followed by cyclization with a base such as sodium hydride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl-4-methyl-5-phenyl-2-oxazolidinone derivatives, while reduction can produce amino alcohols.
Scientific Research Applications
N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Its role in the synthesis of chiral drugs makes it valuable in medicinal chemistry.
Industry: this compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone involves its ability to act as a chiral auxiliary. By forming diastereomeric complexes with substrates, it induces stereoselectivity in various reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of chiral centers.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-(4R,5S)-4-methyl5-phenyl-2-oxazolidinone: A diastereomer with different stereochemistry.
N-Acetylglucosamine: A related compound with different functional groups and applications.
N-Acetylneuraminic acid: Another N-acetyl derivative with distinct biological roles.
Uniqueness
N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone is unique due to its specific stereochemistry and its effectiveness as a chiral auxiliary. Its ability to induce high levels of enantioselectivity in various reactions sets it apart from other similar compounds.
Properties
CAS No. |
192822-87-0 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(4S,5R)-3-acetyl-4-methyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-8-11(10-6-4-3-5-7-10)16-12(15)13(8)9(2)14/h3-8,11H,1-2H3/t8-,11-/m0/s1 |
InChI Key |
GCCVRCZMVYRDCO-KWQFWETISA-N |
Isomeric SMILES |
C[C@H]1[C@H](OC(=O)N1C(=O)C)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(OC(=O)N1C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


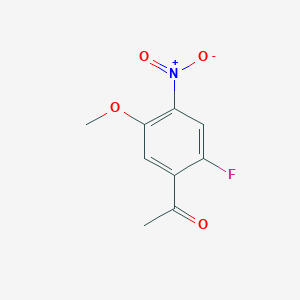
![4-{4-(4-Chlorophenyl)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-3-ium-3-yl}butanoic acid bromide](/img/structure/B12851092.png)
